(6-Bromo-1-benzothiophen-2-yl)methanol
Overview
Description
“(6-Bromo-1-benzothiophen-2-yl)methanol” is a chemical compound with the molecular formula C9H7BrOS . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiophene ring, a bromine atom, and a methanol group . The benzothiophene ring is a heterocyclic compound consisting of a fused benzene and thiophene ring. The bromine atom is attached to the 6th carbon of the benzothiophene ring, and the methanol group is attached to the 2nd carbon of the benzothiophene ring .Scientific Research Applications
Synthesis and Reactivity
- (6-Bromo-1-benzothiophen-2-yl)methanol serves as a key intermediate in the synthesis of various biologically active compounds. For instance, its derivatives have been used in the total synthesis of biologically active, naturally occurring bromophenols, offering a pathway for the creation of complex molecules starting from simpler ones (Akbaba et al., 2010).
- The compound's derivatives have shown potential in the application of the Hammett relationship, which relates the rates of reactions to the substituents present in the compounds, indicating their use in understanding chemical kinetics and reaction mechanisms (Spinelli et al., 1972).
Photolysis and Photochemical Studies
- In the field of photochemistry, derivatives of this compound have been used to study the photolysis of S,C-sulfonium ylides, leading to products from dicarbomethoxycarbene. This highlights the role of such compounds in understanding the behavior of carbenes and their potential applications in synthetic chemistry (Stoffregen et al., 2007).
- Photo-reorganization studies of certain derivatives have led to the formation of angular pentacyclic compounds, showcasing the potential of these compounds in the synthesis of complex molecular structures through photochemical pathways (Dalal et al., 2017).
Catalysis and Chemical Transformations
- Derivatives of this compound have been used in catalysis, for instance, in the reduction of 2,1,3-benzothiadiazoles to 1,2-benzenediamines, demonstrating the role of such compounds in facilitating chemical transformations (Prashad et al., 2001).
- They have also been involved in the encapsulation of molybdenum(VI) complexes, showcasing their utility in the development of reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting their significance in green chemistry and sustainable practices (Ghorbanloo & Alamooti, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(6-bromo-1-benzothiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBIGMLMWYGHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544018 | |
Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374933-76-3 | |
Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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